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Compound of Interest

Compound Name: 2-(2-Chloroethoxy)propane

CAS No.: 13830-12-1

Cat. No.: B1277445 Get Quote

Executive Summary & Chemical Profile[1][2][3]
2-(2-Chloroethoxy)propane (CAS: 13830-12-1), also known as 2-Chloroethyl isopropyl ether,

is a bifunctional building block featuring a primary alkyl chloride and an ether linkage.[1] In

medicinal chemistry, it is primarily utilized to introduce the 2-isopropoxyethyl motif onto

nucleophilic scaffolds (phenols, amines, thiols). This modification serves two critical functions in

drug design:

LogP Modulation: The ether oxygen introduces polarity to balance the lipophilic isopropyl

group, often improving solubility profiles compared to simple alkyl chains.

Linker Chemistry: It acts as a short, flexible spacer in PROTACs or bioconjugates.

Unlike simple alkyl halides, the presence of the

-oxygen atom influences reactivity through the inductive effect (making the

-carbon more electrophilic) and potential anchimeric assistance, though it also increases the
risk of peroxide formation during storage.
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Property Value Notes

Structure
Primary chloride, Secondary

ether

Molecular Weight 122.60 g/mol

Boiling Point 129–131 °C
Liquid at RT; moderate

volatility

Density 0.96 g/mL Slightly less dense than water

Solubility Miscible in EtOH, Et2O, DMF Limited solubility in water

Flash Point ~28 °C Flammable Liquid (Cat 3)

Toxicity Acute Tox. 3 (Oral/Inhal) Toxic if swallowed or inhaled

Safety & Handling (Critical)
WARNING: This compound is classified as Acute Toxic.[2] Standard "lab coat and glasses"

protocols are insufficient.

Containment: All transfers must occur within a certified chemical fume hood.

Peroxide Management: As an ether, this reagent can form explosive peroxides upon

prolonged exposure to air.

Test: Use starch-iodide paper before heating or distilling.

Storage: Store under inert gas (Argon/Nitrogen) in amber glass.

PPE:

Gloves: Nitrile (double-gloved) or Silver Shield/4H (laminated) for prolonged handling. The

ether moiety facilitates permeation through standard latex.

Respiratory: If working outside a hood (not recommended), a full-face respirator with

organic vapor cartridges is required.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 11 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/2-_2-Chloroethoxy_propane
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1277445?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Laboratory Setup
Reaction Vessel Assembly
For standard alkylation (SN2), moisture exclusion is critical to prevent hydrolysis of the alkyl

chloride or deactivation of the nucleophile.

Vessel: 3-Neck Round Bottom Flask (RBF).

Condenser: Reflux condenser (Liebig or Dimroth) connected to an inert gas manifold.

Temperature Control: Oil bath with a digital contact thermometer (avoid hot plates directly on

glass for scale >5g).

Agitation: Overhead mechanical stirrer recommended for slurries (e.g.,

in acetone); magnetic stirring is sufficient for homogeneous solutions.

Inert Atmosphere Diagram (Graphviz)
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Figure 1: Standard inert atmosphere setup for alkylation reactions preventing moisture ingress

and peroxide accumulation.

Protocol 1: O-Alkylation of Phenols (Williamson
Ether Synthesis)
This is the primary application. The reaction follows an SN2 mechanism.[3] Reaction:

Reagents & Stoichiometry
Substrate (Phenol): 1.0 equiv

2-(2-Chloroethoxy)propane: 1.2 – 1.5 equiv (Excess drives kinetics due to moderate

reactivity of alkyl chlorides).
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Base: Potassium Carbonate (

, anhydrous) - 2.0 equiv.

Note: For unreactive phenols, use Cesium Carbonate (

) or Sodium Hydride (

).

Catalyst: Potassium Iodide (

) - 0.1 equiv (Finkelstein condition to generate reactive alkyl iodide in situ).

Solvent: Acetonitrile (

) or DMF. (Acetonitrile is preferred for easier workup; DMF for higher T).

Step-by-Step Methodology
Preparation: Flame-dry the 3-neck flask and cool under

flow.

Charging: Add the Phenol (10 mmol) and Anhydrous

(20 mmol) to the flask.

Solvent: Add Acetonitrile (30 mL, 0.33 M) and stir for 15 min at RT to deprotonate the phenol

(formation of phenoxide).

Addition: Add 2-(2-Chloroethoxy)propane (12-15 mmol) via syringe.

Catalysis: Add catalytic

(1 mmol).

Reaction: Heat to reflux (80–82 °C) for 12–18 hours.

Monitoring: Check TLC every 4 hours. The alkyl chloride is not UV active; follow the

disappearance of the Phenol.
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Workup:

Cool to RT.

Filter off the solid salts (

, excess

).

Concentrate the filtrate under reduced pressure.

Redissolve residue in Ethyl Acetate and wash with 1M NaOH (to remove unreacted

phenol) followed by Brine.

Dry over

, filter, and concentrate.

Protocol 2: N-Alkylation of Secondary Amines
Reaction:

Optimization Notes
Amines are more nucleophilic than phenols, but over-alkylation (quaternization) is a risk. Since

2-(2-Chloroethoxy)propane is a primary halide, steric hindrance is low.

Base Choice:

or DIPEA (Hünig's base).

Solvent: DMF or Toluene.

Step-by-Step Methodology
Dissolution: Dissolve Secondary Amine (10 mmol) in DMF (20 mL).

Base: Add DIPEA (20 mmol).
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Addition: Add 2-(2-Chloroethoxy)propane (11 mmol).

Thermal Cycle: Heat to 90 °C.

Note: Alkyl chlorides react slower than bromides. If reaction is sluggish after 6h, add NaI

(0.5 equiv) to accelerate.

Quench: Pour mixture into ice-water (100 mL).

Extraction: Extract with

(3 x 30 mL). Amines often partition into organic; if the product is polar, use DCM.

Purification: Amine products often require Column Chromatography (Silica, DCM/MeOH

gradient) or conversion to HCl salt for crystallization.
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Issue Probable Cause Corrective Action

Low Conversion
Chloride is a poor leaving

group.

Add 10-50 mol% NaI or KI

(Finkelstein in situ). Switch

solvent to DMF or DMSO to

enhance nucleophilicity.

Elimination Product Base is too strong/bulky.

Avoid

or

. Stick to Carbonates (

,

). Lower temperature.

Hydrolysis Wet solvent/atmosphere.

Ensure solvents are

"Anhydrous" grade. Keep

under positive

pressure.

Emulsions Surfactant-like properties.

Use Brine during extraction. If

persistent, filter through Celite

before separation.

Workflow Logic Diagram (Graphviz)
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Figure 2: Decision tree for reaction execution and monitoring.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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